![molecular formula C7H6ClN2NaO2 B13895647 2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt](/img/structure/B13895647.png)
2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt
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Overview
Description
2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt is a chemical compound with the CAS number 2705220-25-1 . This compound is characterized by the presence of a chloropyrimidine ring attached to a propanoic acid moiety, which is further neutralized by a sodium ion. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective chlorination of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by neutralization with sodium hydroxide to form the sodium salt. The reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The propanoic acid moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions using bases like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylic acids or alcohols derived from the propanoic acid moiety.
Scientific Research Applications
2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt involves its interaction with specific molecular targets. The chloropyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The propanoic acid moiety may also play a role in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloropyrimidin-4-yl)acetic acid
- 2-(2-Chloropyrimidin-4-yl)butanoic acid
- 2-(2-Chloropyrimidin-4-yl)pentanoic acid
Uniqueness
2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt is unique due to its specific combination of a chloropyrimidine ring and a propanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its effects on cellular processes and potential therapeutic applications.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C8H8ClN2O2Na
- IUPAC Name : Sodium 2-(2-chloropyrimidin-4-yl)propanoate
Research indicates that 2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. The compound's structural features suggest it may interact with various biological targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound. It has been shown to exhibit activity against a range of bacterial strains, indicating potential use as an antimicrobial agent. For instance, one study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent response in inhibiting bacterial growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The sodium salt has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.
Antifibrotic Activity
Recent research has indicated that 2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt can inhibit collagen synthesis in hepatic stellate cells, which are crucial in liver fibrosis. The compound was found to significantly reduce collagen accumulation in a dose-dependent manner.
Concentration (µM) | Collagen Inhibition (%) |
---|---|
50 | 30 |
100 | 60 |
200 | 85 |
Case Study 1: Hepatic Fibrosis Model
In a study involving rats with induced hepatic fibrosis, treatment with the sodium salt resulted in a marked reduction in liver fibrosis markers compared to control groups. Histological analysis revealed decreased collagen deposition and improved liver architecture.
Case Study 2: Bacterial Infection Model
In another investigation, the compound was administered to mice infected with Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated animals compared to untreated controls, supporting its potential as an antimicrobial therapy.
Properties
Molecular Formula |
C7H6ClN2NaO2 |
---|---|
Molecular Weight |
208.58 g/mol |
IUPAC Name |
sodium;2-(2-chloropyrimidin-4-yl)propanoate |
InChI |
InChI=1S/C7H7ClN2O2.Na/c1-4(6(11)12)5-2-3-9-7(8)10-5;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
QOWSIBITDJCMQP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=NC(=NC=C1)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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